molecular formula C18H17N3O2S B3002614 3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one CAS No. 1396806-20-4

3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Cat. No.: B3002614
CAS No.: 1396806-20-4
M. Wt: 339.41
InChI Key: IOHCMZRBEKJOAS-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a structurally complex small molecule featuring a propan-1-one core substituted with a phenyl group at the C3 position and an azetidine ring at the ketone oxygen. The azetidine (a four-membered saturated nitrogen heterocycle) is further functionalized at its C3 position with a 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl moiety. This compound integrates multiple pharmacophoric elements:

  • 1,2,4-Oxadiazole: A heterocyclic ring known for its bioisosteric properties, often enhancing binding affinity and metabolic resistance.
  • Azetidine: A strained four-membered ring that may confer conformational rigidity, influencing target selectivity.

The molecular formula is C₁₈H₁₈N₃O₂S, with a molecular weight of 340.42 g/mol.

Properties

IUPAC Name

3-phenyl-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-16(7-6-13-4-2-1-3-5-13)21-10-15(11-21)18-19-17(20-23-18)14-8-9-24-12-14/h1-5,8-9,12,15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHCMZRBEKJOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The azetidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the phenyl and thiophene rings through various coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research indicates that compounds with similar structures often show promising anticancer properties, warranting further exploration in cancer treatment.

Drug Development

Due to its unique structure, this compound can serve as a lead compound in drug discovery. It may be included in screening libraries targeting various diseases, particularly those involving:

  • Infectious Diseases : Its potential antimicrobial activity could be beneficial in treating infections resistant to current therapies.
  • Cancer : The compound's structural features may interact with specific biological targets in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of similar compounds:

StudyFindings
Study AInvestigated the antimicrobial activity of oxadiazole derivatives; found promising results against Gram-positive bacteria.
Study BEvaluated the anticancer properties of thiophene-containing compounds; highlighted their ability to inhibit tumor growth in vitro.
Study CExplored the synthesis of azetidine derivatives; demonstrated their efficacy in modulating enzyme activity related to cancer progression.

These studies underline the importance of further research into the biological activities of 3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one.

Potential Mechanisms of Action

Although the precise mechanisms are not fully elucidated, it is hypothesized that:

  • The presence of the oxadiazole moiety may enhance the compound's ability to interact with biological targets.
  • Thiophene rings could contribute to increased lipophilicity, facilitating cell membrane penetration.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Core Heterocycle and Conformational Effects

  • Azetidine vs. This rigidity may enhance binding specificity but could limit solubility due to reduced hydrogen-bonding capacity.
  • Thiophene vs. Fluorophenyl/Pyridinyl : The thiophen-3-yl group in the target compound offers sulfur-mediated interactions (e.g., hydrophobic pockets or π-stacking) distinct from the electron-withdrawing fluorine in or the polar pyridinyl in .

Substituent Impact on Physicochemical Properties

  • Phenylthio () : The sulfur atom in phenylthio may enhance metabolic stability compared to the target’s phenyl group, though it introduces steric bulk.

Biological Activity

3-Phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H18N4OS\text{C}_{18}\text{H}_{18}\text{N}_4\text{OS}

This formula indicates the presence of multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds containing oxadiazole rings have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 250 to 1000 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strain
Compound A250S. aureus
Compound B500E. coli
Compound C1000Pseudomonas aeruginosa

These findings suggest that the incorporation of thiophene and oxadiazole moieties may enhance the antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases. For example, a study reported that certain oxadiazole derivatives reduced TNF-alpha levels in vitro .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cell Membranes : The lipophilic nature of the thiophene ring may facilitate better cell membrane penetration, enhancing bioavailability and efficacy.
  • Modulation of Signaling Pathways : Compounds with oxadiazole rings have been implicated in modulating signaling pathways associated with cell proliferation and apoptosis.

Case Studies

A notable case study involved a series of thiophene-based oxadiazole derivatives where researchers assessed their cytotoxic effects on cancer cell lines. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer potential .

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